molecular formula C8H8Cl2N2S B7785718 2,4-Dichlorobenzyl carbamimidothioate CAS No. 131916-62-6

2,4-Dichlorobenzyl carbamimidothioate

Cat. No.: B7785718
CAS No.: 131916-62-6
M. Wt: 235.13 g/mol
InChI Key: KTXXYZBSQYXMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorobenzyl carbamimidothioate is a useful research compound. Its molecular formula is C8H8Cl2N2S and its molecular weight is 235.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Inhibitors for Viral and Anti-SARS Agents : 4-aryl-5-cyano-1,6-dihydro-2-thiouracils, which can be synthesized from compounds including S-benzylisothiourea hydrochloride (a related compound to 2,4-Dichlorobenzyl carbamimidothioate), show potential as inhibitors for hepatitis C virus, severe acute respiratory syndrome, and HIV-1 integrase. This indicates its importance in antiviral research (Rong et al., 2012).

  • Understanding 2,4-D Herbicide Toxicity : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to this compound, explores its toxicity and mutagenicity, contributing to the broader understanding of herbicide impacts on health and the environment. The studies focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species (Zuanazzi et al., 2020).

  • Synthesis of 2,4-Dichlorophenylacetic Acid : The compound is synthesized through carbonylation of 2,4-dichlorobenzyl chloride, offering a method for preparing phenylacetic acid derivatives, which are valuable in various fields including pharmaceuticals (Li et al., 2019).

  • Anaerobic Degradation in Environmental Science : 2,4-Dichlorophenol, closely related to this compound, was studied for its anaerobic degradation in freshwater sediments. Understanding this pathway is crucial for bioremediation and environmental health (Zhang & Wiegel, 1990).

  • Antifungal Activities of Related Compounds : N-(1,2,4-triazole-4-yl)-N′-(fluorine-containing-phenyl)carbamimidothioates, synthesized from related compounds, were studied for their antifungal activities against various fungi, indicating potential in agricultural and pharmaceutical applications (Cui et al., 2002).

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXXYZBSQYXMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131916-62-6
Record name RRD-251
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131916626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RRD-251
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZB8KVZ96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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